2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
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Overview
Description
2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazoles. This compound features a benzyl group attached to the nitrogen atom of the benzimidazole ring and an ethan-1-ol group attached to the carbon atom at the 2-position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Similar compounds have been shown to interact with their targets and induce changes that lead to their therapeutic effects .
Biochemical Pathways
Imidazole derivatives, which share structural similarities, have been reported to influence a variety of biochemical pathways, contributing to their wide range of biological activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with benzaldehyde to form 1-benzyl-1H-1,3-benzodiazole. This intermediate is then subjected to a nucleophilic substitution reaction with ethylene oxide to yield the final product, this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Benzimidazole-2-carboxylic acid
Reduction: Dihydrobenzimidazole derivatives
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-benzodiazol-2-yl)ethan-1-ol
- 1-benzyl-1H-1,3-benzodiazole
- 2-(1H-benzimidazol-2-yl)ethanol
Uniqueness
2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is unique due to the presence of both the benzyl and ethan-1-ol groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its biological activity .
Properties
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-11-10-16-17-14-8-4-5-9-15(14)18(16)12-13-6-2-1-3-7-13/h1-9,19H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOIQNJFUXBJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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